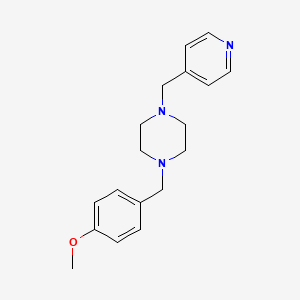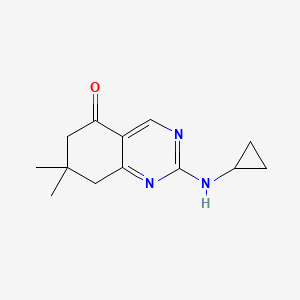![molecular formula C18H15ClFN3O B5732529 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide is a small molecule drug that has been synthesized and studied for its potential applications in scientific research. The compound is known to have a unique mechanism of action and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also inhibits the activation of specific signaling pathways that are involved in cell growth and survival. By targeting these specific pathways, the compound has the potential to inhibit the growth and progression of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide have been studied extensively. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the growth and proliferation of certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide in lab experiments include its high yield synthesis method, its unique mechanism of action, and its potential applications in various scientific research areas. However, there are also limitations to using the compound, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for further research on 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide. These include further studies on its potential as an anti-inflammatory agent, its potential as an anticancer agent, and its potential as a new antibiotic. Additionally, further studies are needed to determine the optimal dosage and administration of the compound and to determine its potential toxicity. Further research is also needed to determine the potential for drug interactions and to identify any potential side effects. Overall, 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide has shown promising results in various studies and has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide involves several steps. The starting materials include 2-fluoro-5-methylbenzoic acid, 4-chloromethyl-1H-pyrazole, and N,N-dimethylformamide. The reaction is carried out under specific conditions, including the use of a catalyst, and the product is purified through several steps. The yield of the final product is high, making it a reliable method for producing the compound for scientific research.
Aplicaciones Científicas De Investigación
The compound 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide has been studied for its potential applications in various scientific research areas. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, the compound has been shown to have activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c1-12-2-7-16(20)17(8-12)22-18(24)14-5-3-13(4-6-14)10-23-11-15(19)9-21-23/h2-9,11H,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCQHLWTPWZLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)



![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5732504.png)
![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)


![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)

